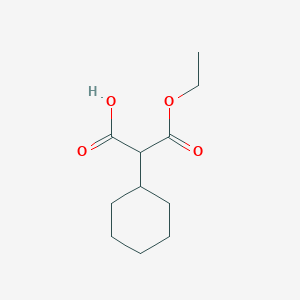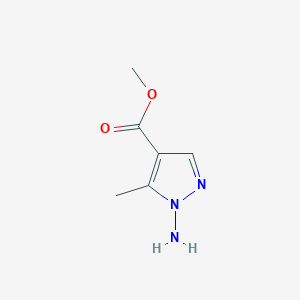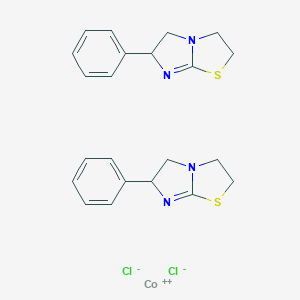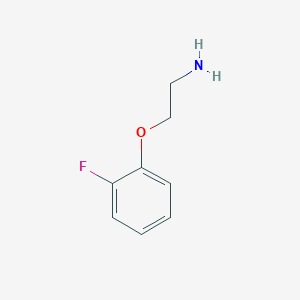
メタミフォップ
説明
Metamifop is a 2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-(2-fluorophenyl)-N-methylpropanamide that has R-configuration. It is an inhibitor of acetyl-coenzyme A carboxylase (ACCase) and a postemergence herbicide which exhibits high control efficacy against sensitive weeds, especially Echinochloa crus-galli in paddy fields. It has a role as an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor and a phenoxy herbicide. It is an enantiomer of a (S)-metamifop.
科学的研究の応用
コモンバーミューダグラスの防除
メタミフォップは、穀物作物や稲の年次および多年生のイネ科雑草の防除に使用される、出芽後のアリールオキシフェノキシプロピオン酸系除草剤です . 特に、コモンバーミューダグラスの防除に使用されてきました . メタミフォップの施用量が増加するにつれて、バーミューダグラスのバイオマスは減少します . この除草剤は、バーミューダグラスの生育を抑制するのに効果的であることが示されており、より高い施用量ではほぼ完全に抑制されます .
シバの耐性
これまでの研究では、メタミフォップの施用に対するシバの耐性が観察されており、シバのグリーンへの侵入するバーミューダグラスの除去に利用でき、植物毒性はほとんどまたはまったくないことを示唆しています .
寒地型芝生におけるスムースクラブグラスの防除
メタミフォップは、米国で寒地型芝生における年次イネ科雑草の防除について評価されています . 特定の施用量で1回または3週間、6週間または8週間の間隔で2回施用した場合、寒地型芝生におけるスムースクラブグラスの防除に効果があることが判明しています .
広葉雑草除草剤との組み合わせ
メタミフォップは、カルフェントラゾン、2,4-D+ジカンバ+メコプロップ(DDM)、メソトリオンなどの広葉雑草除草剤との組み合わせで研究されてきました . ただし、メタミフォップをDDMと組み合わせると、スムースクラブグラスの防除効果が低下することが判明しました .
より高い防除のための逐次施用
メタミフォップ処理を3週間間隔で逐次的に施用すると、1回のみ施用した場合よりも、より大きく、より長期にわたる防除効果が得られます<a aria-label="3: " data-citationid="d15b97a0-75bd-efb0-b74b-ceff300d00
作用機序
Target of Action
Metamifop is an aryloxyphenoxypropionate (APP) herbicide . Its primary target is the enzyme acetyl-CoA carboxylase (ACCase) found in sensitive weeds . ACCase plays a crucial role in the synthesis of fatty acids, which are essential components of cell membranes .
Mode of Action
Metamifop acts as an ACCase inhibitor . It binds to the ACCase enzyme, inhibiting its activity . This interference disrupts the synthesis of fatty acids, leading to growth retardation in the target plants .
Biochemical Pathways
Upon exposure to Metamifop, the ACCase activity in resistant populations of weeds was found to be less inhibited than in sensitive populations . The metabolic pathway of Metamifop degradation involves several intermediate metabolites, including N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methyl propionamide, 2-(4-hydroxyphenoxy)-propionic acid, 6-chloro-2-benzoxazolinone, and N-methyl-2-fluoroaniline . These metabolites suggest that Metamifop is transformed into various compounds during its degradation process .
Pharmacokinetics
It is known that metamifop is moderately persistent in natural soil under aerobic conditions, with a typical half-life of 70 days .
Result of Action
The inhibition of ACCase by Metamifop leads to a disruption in the synthesis of fatty acids. This causes chlorosis, leading to growth retardation of the target plants . In non-target organisms, such as aquatic animals, Metamifop has been found to affect defense systems, including antioxidation, immunity, and apoptosis .
Action Environment
The efficacy of Metamifop can be influenced by various environmental factors. For instance, a study found that Metamifop could degrade completely in 6 days and was stable under a wide range of pH (6.0–10.0) or temperature (20–42 °C) when degraded by a specific microbial consortium . Additionally, the application timings and mixtures of Metamifop can significantly affect its control efficacy on smooth crabgrass in cool-season turfgrasses .
生化学分析
Biochemical Properties
Metamifop interacts with various enzymes and proteins, primarily functioning as an acetyl-CoA carboxylase inhibitor . This interaction interferes with the synthesis of fatty acids, leading to chlorosis and growth retardation in target plants .
Cellular Effects
The effects of Metamifop on cells are primarily related to its impact on fatty acid synthesis. By inhibiting acetyl-CoA carboxylase, Metamifop disrupts normal cellular metabolism, leading to growth retardation .
Molecular Mechanism
At the molecular level, Metamifop exerts its effects by binding to the enzyme acetyl-CoA carboxylase, inhibiting its activity . This inhibition disrupts the synthesis of fatty acids, a critical component of cell membranes and energy storage .
Temporal Effects in Laboratory Settings
In laboratory settings, Metamifop has been observed to degrade completely after 6 days when exposed to a consortium of bacteria isolated from AOPP-contaminated soil .
Metabolic Pathways
Metamifop is involved in the metabolic pathway of fatty acid synthesis . It interacts with the enzyme acetyl-CoA carboxylase, disrupting the normal metabolic flux and leading to changes in metabolite levels .
Subcellular Localization
Given its role as an acetyl-CoA carboxylase inhibitor, it is likely to be found in locations where fatty acid synthesis occurs .
特性
CAS番号 |
256412-89-2 |
|---|---|
分子式 |
C23H18ClFN2O4 |
分子量 |
440.8 g/mol |
IUPAC名 |
(2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide |
InChI |
InChI=1S/C23H18ClFN2O4/c1-14(22(28)27(2)20-6-4-3-5-18(20)25)29-16-8-10-17(11-9-16)30-23-26-19-12-7-15(24)13-21(19)31-23/h3-14H,1-2H3/t14-/m1/s1 |
InChIキー |
ADDQHLREJDZPMT-CQSZACIVSA-N |
SMILES |
CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl |
異性体SMILES |
C[C@H](C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl |
正規SMILES |
CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl |
Key on ui other cas no. |
256412-89-2 |
ピクトグラム |
Irritant; Environmental Hazard |
同義語 |
2-(4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy)-2'-fluoro-N-methylpropionanilide metamifop |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Metamifop?
A1: Metamifop is a selective aryloxyphenoxypropionate (AOPP) herbicide. It acts by inhibiting the activity of acetyl-CoA carboxylase (ACCase) [, , ]. This enzyme is crucial for fatty acid biosynthesis in plants, and its inhibition disrupts lipid production, ultimately leading to plant death.
Q2: Which weeds are particularly susceptible to Metamifop?
A2: Metamifop effectively controls several annual and perennial grass weeds, including smooth crabgrass (Digitaria ischaemum), goosegrass (Eleusine indica), barnyardgrass (Echinochloa crus-galli), and common bermudagrass (Cynodon dactylon) [, , , , ]. It demonstrates greater selectivity towards controlling these weeds in cool-season turfgrasses.
Q3: How does Metamifop achieve selectivity in cool-season turfgrasses?
A3: Metamifop's selectivity is attributed to differential levels of target site inhibition. Research suggests that while creeping bentgrass (Agrostis stolonifera) efficiently absorbs and translocates Metamifop, it also exhibits lower sensitivity to ACCase inhibition compared to susceptible species like goosegrass []. This difference in ACCase sensitivity contributes to the selective herbicidal action of Metamifop.
Q4: Are there any reported cases of Metamifop resistance in weeds?
A4: Yes, resistance to Metamifop has been observed in certain weed populations, specifically in Echinochloa glabrescens and Digitaria ciliaris var. chrysoblephara [, ]. This resistance can be attributed to enhanced metabolism via glutathione S-transferases (GSTs) or specific amino acid substitutions in the ACCase enzyme [, ].
Q5: What are the implications of Metamifop resistance for weed management?
A5: The emergence of Metamifop resistance in weed populations emphasizes the importance of integrated weed management strategies. This includes employing a combination of control methods such as crop rotation, alternative herbicides with different modes of action, and non-chemical control methods to prevent the further development and spread of resistance [, ].
Q6: What is the molecular formula and weight of Metamifop?
A6: The molecular formula of Metamifop is C20H18ClF2N3O4, and its molecular weight is 437.83 g/mol.
Q7: Are there any analytical methods available for detecting Metamifop and its metabolites?
A7: Several analytical methods have been developed for the detection and quantification of Metamifop and its metabolites in various matrices. These include high-performance liquid chromatography (HPLC) often coupled with UV detection or mass spectrometry [, , , , ], accelerated solvent extraction (ASE) coupled with GPC purification and HPLC [], and enzyme-linked immunosorbent assay (ELISA) [].
Q8: Have there been studies on the environmental impact of Metamifop?
A9: Studies have investigated the potential environmental impacts of Metamifop. For instance, the impact of a new mixture formulation containing Metamifop on soil health under direct-seeded rice lowland conditions was assessed, concluding that the mixture had no adverse impact on soil microflora and enzyme activity, suggesting it is an eco-friendly herbicide []. Further research is crucial for comprehensive understanding and mitigating potential negative impacts on the environment.
Q9: What are the potential benefits of using Metamifop in combination with other herbicides?
A9: Combining Metamifop with other herbicides can offer several advantages, including:
- Broad-spectrum weed control: Combining Metamifop with herbicides having different modes of action can effectively control a wider range of weed species [, , , ].
- Enhanced efficacy: Synergistic interactions between Metamifop and other herbicides like cyhalofop-butyl have been observed, leading to enhanced herbicidal activity and potentially reducing the required application rates [].
- Resistance management: Using Metamifop in combination with other herbicides can help delay the development of herbicide resistance in weed populations [, ].
Q10: What are the safety considerations for using Metamifop?
A11: As with any herbicide, safe handling and application practices are crucial for Metamifop. While it demonstrates selectivity towards certain turfgrasses, higher doses or repeated applications can cause injury [, ]. Additionally, understanding potential effects on non-target organisms and adopting appropriate mitigation strategies are essential for responsible use [].
Q11: Are there alternative herbicides or weed management strategies that could be used in place of Metamifop?
A11: Several alternative herbicides and weed management strategies exist. Choosing the most suitable approach depends on various factors like the target weed species, crop type, and environmental considerations.
- Alternative Herbicides: Other ACCase-inhibiting herbicides like fenoxaprop and clodinafop offer similar modes of action for controlling grass weeds [].
- Non-Chemical Control: Methods like hand weeding, mechanical cultivation, and mulching can provide effective weed control, particularly in organic farming systems [, ].
- Integrated Weed Management (IWM): Implementing a holistic approach that combines various control methods can provide long-term weed suppression and minimize the risk of herbicide resistance [, ].
Q12: What is the future direction of research on Metamifop?
A12: Future research on Metamifop is likely to focus on:
- Understanding resistance mechanisms: Investigating the molecular mechanisms underlying Metamifop resistance in detail is crucial for developing strategies to manage resistant weed populations [, , ].
- Developing novel formulations: Exploring new formulations and delivery systems for Metamifop can improve its efficacy, reduce application rates, and minimize environmental impact [].
- Assessing environmental fate and impact: Conducting comprehensive studies on the environmental fate and effects of Metamifop and its metabolites is essential for ensuring its safe and sustainable use [, ].
- Exploring synergistic combinations: Identifying effective herbicide combinations involving Metamifop can offer broader weed control, enhanced efficacy, and potentially reduce herbicide use [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















